N-benzyl-N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide
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Overview
Description
N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . The compound’s structure includes a benzyl group, a bromophenyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the hydrazine and aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N ′- [(E)- (2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N ′- [(E)- (4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-BENZYL-N-(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The methanesulfonamide group also contributes to its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20BrN3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-(4-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20BrN3O3S/c1-30(28,29)26(16-18-5-3-2-4-6-18)21-13-9-19(10-14-21)22(27)25-24-15-17-7-11-20(23)12-8-17/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
FIPVMIBLVAXOMH-BUVRLJJBSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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